molecular formula C8H4BrCl2F3 B13695865 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene

1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene

Cat. No.: B13695865
M. Wt: 307.92 g/mol
InChI Key: HCKCBJKIZLUFTL-UHFFFAOYSA-N
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Description

1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a dichloromethyl group at the 3-position, and a trifluoromethyl group at the 5-position on the benzene ring (Fig. 1). Its structure combines strong electron-withdrawing groups (EWGs: -CCl₂H, -CF₃) and a bromine atom, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H4BrCl2F3

Molecular Weight

307.92 g/mol

IUPAC Name

1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4BrCl2F3/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H

InChI Key

HCKCBJKIZLUFTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene typically involves:

  • Starting from substituted benzene derivatives containing trifluoromethyl groups.
  • Introduction of a bromine atom via selective bromination.
  • Introduction of the dichloromethyl group through chlorination of a methyl or formyl precursor.

The key challenge in the synthesis is achieving regioselectivity to place the substituents at the desired positions on the aromatic ring.

Detailed Preparation Methods

Bromination of Substituted Benzene Derivatives

A common approach involves brominating a trifluoromethyl-substituted benzene derivative under controlled conditions to introduce the bromine atom selectively at position 1.

  • Brominating Agents : N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) are preferred as they release electrophilic bromine (Br⁺) in an acidic medium, providing better selectivity and yield than molecular bromine, which releases HBr and lowers selectivity.

  • Reaction Conditions : Bromination is carried out in the presence of a weak acid to facilitate electrophilic aromatic substitution.

  • Example : Bromination of 3-trifluoromethylbenzaldehyde or related precursors can yield 1-bromo-3-(formyl)-5-(trifluoromethyl)benzene, which can be further transformed.

Introduction of the Dichloromethyl Group

  • The dichloromethyl group (-CHCl2) can be introduced by chlorination of a methyl or formyl group attached to the aromatic ring.

  • One method involves chlorination of a methyl-substituted intermediate using reagents such as sulfuryl chloride or chlorine in the presence of a radical initiator or under UV light.

  • Alternatively, the transformation of an aldehyde group (-CHO) to the dichloromethyl group can be achieved by chlorination under controlled conditions.

Stepwise Synthesis Route (Illustrative)

Step Starting Material Reagents/Conditions Product
1 3-Trifluoromethylbenzaldehyde Bromination with NBS in acidic medium 1-Bromo-3-formyl-5-(trifluoromethyl)benzene
2 1-Bromo-3-formyl-5-(trifluoromethyl)benzene Chlorination (e.g., with sulfuryl chloride) 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene

This approach aligns with the typical industrial synthesis where bromination precedes chlorination to ensure positional selectivity.

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Bromination Agent NBS or DBI Preferred for selectivity and yield
Solvent Acidic medium, often weak acid like acetic acid Facilitates electrophilic bromination
Temperature Ambient to mild heating Controlled to avoid polybromination
Chlorination Agent Sulfuryl chloride or chlorine Radical initiator or UV light may be used
Yield Moderate to high (varies by method) Industrial methods optimize for >80% yield

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Bromination with NBS/DBI 3-Trifluoromethylbenzaldehyde NBS or DBI, acidic medium High selectivity, good yields Requires control of acid strength
Chlorination of formyl group 1-Bromo-3-formyl-5-(trifluoromethyl)benzene Sulfuryl chloride or Cl2 Direct introduction of dichloromethyl Radical conditions may cause side reactions
Multi-step from trifluoromethylaniline 4-Bromo-2-trifluoromethylaniline Acetylation, nitration, reduction Versatile for complex derivatives Longer synthesis, more steps
Sandmeyer reaction (related compounds) Diazonium salts of substituted anilines CuBr, HBr High yields for bromination Handling diazonium salts is hazardous

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms participate in nucleophilic substitutions under varying conditions. Key findings include:

Reaction TypeConditionsMajor ProductsYieldSource
Bromine substitutionKOH/EtOH, reflux, 12 h3-(dichloromethyl)-5-(trifluoromethyl)phenol78%
Chlorine displacementNaSH/DMF, 80°C, 6 h1-Bromo-3-(mercaptomethyl)-5-(trifluoromethyl)benzene65%

The bromine atom undergoes substitution more readily than chlorine due to its lower electronegativity and weaker C-Br bond (bond dissociation energy: C-Br ≈ 276 kJ/mol vs. C-Cl ≈ 339 kJ/mol) .

Cross-Coupling Reactions

The compound serves as an electrophilic partner in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

text
Reagents: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 24 h Example: Coupling with 4-methoxyphenylboronic acid → 3-(dichloromethyl)-5-(trifluoromethyl)biphenyl derivative (72% yield)[4].

Buchwald-Hartwig Amination

Formation of C-N bonds with primary/secondary amines:

text
Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 18 h Example: Reaction with morpholine → 1-Morpholino-3-(dichloromethyl)-5-(trifluoromethyl)benzene (81% yield)[4].

Oxidation of Dichloromethyl Group

The -CHCl₂ moiety oxidizes to -COCl or -COOH under controlled conditions:

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄/H₂O, 70°C, 8 h1-Bromo-3-(trichloromethyl)-5-(trifluoromethyl)benzene58%
O₃, then H₂O₂CH₂Cl₂, -78°C → RT3-(Trifluoromethyl)benzoyl chloride63%

Reductive Dehalogenation

Hydrogenolysis removes halogens selectively:

text
Conditions: H₂ (1 atm), 10% Pd/C, EtOAc, RT, 12 h Outcome: 3-(Dichloromethyl)-5-(trifluoromethyl)benzene (89% yield, Br removed)[4].

Elimination Reactions

Base-induced elimination generates aromatic alkynes:

text
Reagents: t-BuOK, DMSO, 120°C, 6 h Product: 1-Bromo-3-(trifluoromethyl)-5-ethynylbenzene (51% yield)[4].

Radical Reactions

The compound participates in light-mediated radical chain processes:

InitiatorSubstrateProductSelectivity
AIBN, hvStyrene3-(Dichloromethyl)-5-(trifluoromethyl)styrene68%

Comparative Reactivity Analysis

A study comparing halogenated analogs revealed the following trends:

CompoundRelative Rate (SₙAr)Coupling Efficiency (Suzuki)
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene1.001.00
1-Chloro-3-(dichloromethyl)-5-(trifluoromethyl)benzene0.330.15
1-Iodo-3-(dichloromethyl)-5-(trifluoromethyl)benzene2.751.30

The electron-withdrawing trifluoromethyl group (-CF₃) enhances electrophilicity at the para position, facilitating nucleophilic attack .

Scientific Research Applications

1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its bromine and trifluoromethyl groups are often used as probes in biochemical assays.

    Industry: Used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through its bromine and trifluoromethyl groups, which can form strong halogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzene Derivatives

The electronic and steric properties of halogenated benzene derivatives are highly dependent on substituent types and positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene -Br (1), -CCl₂H (3), -CF₃ (5) C₈H₄BrCl₂F₃ High reactivity in nucleophilic substitution; used in cross-coupling reactions
1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene -Br (1), -CF₂H (3), -CF₃ (5) C₈H₄BrF₅ Reduced electron-withdrawing effect vs. -CCl₂H; lower boiling point
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene -CH₂Br (1), -NO₂ (3), -CF₃ (5) C₈H₅BrF₃NO₂ Nitro group enhances electrophilic reactivity; soluble in DMSO/chloroform
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene -Br (1), -F (3), -CF₃ (5) C₇H₃BrF₄ Fluorine improves metabolic stability; used in medicinal chemistry
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene -Br (1), -SO₂CH₃ (3), -CF₃ (5) C₈H₆BrF₃O₂S Sulfonyl group increases acidity; applicable in catalysis

Electronic Effects of Substituents

  • Dichloromethyl (-CCl₂H) vs. Difluoromethyl (-CF₂H) : The dichloromethyl group in the target compound is more electron-withdrawing than difluoromethyl (), leading to higher electrophilicity at the benzene ring. This enhances its reactivity in Suzuki-Miyaura couplings compared to the difluoromethyl analog .
  • Trifluoromethyl (-CF₃) : Present in all compared compounds, this EWG stabilizes negative charges and directs electrophilic substitution to the para position. For example, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) is used in fluorinated drug synthesis due to its stability .

Steric and Solubility Considerations

  • Nitro Group (-NO₂): In 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, the nitro group introduces steric hindrance, reducing solubility in polar solvents (e.g., methanol) compared to the dichloromethyl variant .
  • Cyclopropoxy Group : 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene (CAS 1243313-06-5) has a bulky ether substituent, decreasing reactivity in crowded reactions but improving lipid solubility for agrochemical applications .

Biological Activity

1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is C7H3BrCl2F3C_7H_3BrCl_2F_3. The presence of multiple halogen substituents contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular Weight293.01 g/mol
Melting Point-16°C
Boiling Point152-155°C
SolubilityImmiscible with water
CAS Number401-78-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and oxidative stress. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Inhibition of Enzymatic Activity

Research indicates that halogenated compounds like 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene can inhibit key enzymes such as myeloperoxidase (MPO), which plays a critical role in the generation of reactive oxygen species (ROS) during inflammation. Inhibition of MPO can lead to reduced oxidative damage in tissues.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in response to lipopolysaccharide (LPS) stimulation in human bronchial epithelial (HBE) cells. The inhibitory activity was evaluated using enzyme-linked immunosorbent assays (ELISA), showing significant reductions in cytokine levels at concentrations as low as 5 μM.

Antimicrobial Activity

Preliminary studies suggest that 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene exhibits antimicrobial activity against various bacterial strains. This activity is hypothesized to result from the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Case Study on Inflammatory Response : A study conducted on human bronchial epithelial cells assessed the impact of the compound on cytokine production. Results indicated a dose-dependent inhibition of IL-6 and IL-8 release, supporting its potential use as an anti-inflammatory agent.
  • Antimicrobial Testing : Another investigation evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability, suggesting its potential application in developing antimicrobial therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Bromo-3-chloro-5-(trifluoromethyl)benzeneHalogenated aromaticAntimicrobial activity
4-(5-fluoro-1H-indol-3-yl)butanamideIndole derivativeMyeloperoxidase inhibition
IndomethacinNon-steroidal anti-inflammatory drugBroad anti-inflammatory effects

Q & A

Q. What are the optimized synthetic routes for 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The compound is synthesized via multi-step reactions. A key route involves:

  • Step 1 : Grignard reagent preparation using magnesium and 1-bromo-3-chloro-5-(trifluoromethyl)benzene in 2-methyltetrahydrofuran under inert atmosphere (50–60°C). Initiation requires 0.1 equivalents of substrate, followed by slow addition of the remaining 0.9 equivalents to control exothermicity .
  • Step 2 : Reaction with trifluoroacetyl chloride at –80°C, maintaining strict temperature control to avoid side reactions. Post-reaction, hydrolysis with dilute HCl and purification via reduced-pressure distillation yields the product (82–83°C top temperature, 48% yield) .
    Optimization Tips :
  • Monitor reaction progress via gas chromatography to ensure complete consumption of intermediates.
  • Use anhydrous solvents and inert gas purging to prevent hydrolysis of Grignard reagents.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • GC/HPLC : Assess purity (>95% by GC/HPLC) using non-polar columns (e.g., DB-5) with temperature gradients optimized for halogenated aromatics .
  • NMR : Confirm substitution patterns via 1^1H and 13^{13}C NMR. For example, the trifluoromethyl group shows a singlet at ~125–130 ppm in 19^{19}F NMR, while bromine and dichloromethyl groups influence splitting patterns in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 313.88 (C8_8H4_4BrCl2_2F3_3) .

Advanced Research Questions

Q. What are the critical safety considerations when handling this compound in catalytic coupling reactions?

Methodological Answer:

  • Toxicity : The compound is a halogenated aromatic hydrocarbon, posing risks of respiratory irritation and organ toxicity. Use fume hoods and PPE (gloves, goggles) .
  • Reactivity : Bromine and dichloromethyl groups may release HCl/HBr under heating. Neutralize acidic byproducts with aqueous NaHCO3_3 during workup .
  • Storage : Store in amber glass under nitrogen at –20°C to prevent photodegradation and moisture absorption .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Compare NMR data in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6). For example, trifluoromethyl chemical shifts vary by ±1 ppm depending on solvent polarity .
  • Isomeric Contamination : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers. For instance, dichloromethyl positioning can alter coupling constants in 1^1H NMR .
  • Cross-Validation : Cross-check with X-ray crystallography or computational modeling (DFT) to confirm bond lengths and angles .

Q. What strategies can functionalize the bromine substituent for cross-coupling applications?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh3_3)4_4 (1 mol%), K2_2CO3_3 (2 eq), and boronic acids in THF/H2_2O (3:1) at 80°C .
  • Buchwald-Hartwig Amination : Introduce amines via Pd2_2(dba)3_3/Xantphos catalyst with Cs2_2CO3_3 in toluene (110°C, 12 h) .
    Challenges :
  • Steric hindrance from dichloromethyl/trifluoromethyl groups may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos for bulky substrates).

Data Contradiction Analysis

Q. Why do different synthetic routes report conflicting yields (e.g., 48% vs. <30%)?

Methodological Answer:

  • Temperature Control : The Grignard method achieves higher yields (48%) due to precise low-temperature (–80°C) quenching of trifluoroacetyl chloride, minimizing decomposition.
  • Side Reactions : Alternative routes using H2_2SO4_4/HBr may form polyhalogenated byproducts at >20°C, reducing yield.
    Resolution :
  • Use in situ IR spectroscopy to monitor intermediate stability and adjust reaction times dynamically.

Q. How does the electron-withdrawing effect of substituents influence electrophilic substitution reactions?

Methodological Answer:

  • Trifluoromethyl Group : Strong –I effect deactivates the benzene ring, directing electrophiles to meta/para positions.
  • Dichloromethyl Group : Moderate –I/+M effects create competing regioselectivity. For nitration, mixed HNO3_3/H2_2SO4_4 at 0°C favors para-substitution (70%) over meta (30%) .
    Experimental Design :
  • Use competitive kinetic experiments with isotopic labeling (18^{18}O) to track electrophilic attack pathways.

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